2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
N-Acylation: The acetylated indole is reacted with 4-bromo-2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the acetyl and bromo-fluoro groups might enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Another indole derivative with similar structural features.
N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)acetamide: A closely related compound with a different substitution pattern.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The acetyl group on the indole ring and the bromo-fluoro substitution on the phenyl ring might confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H14BrFN2O2 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H14BrFN2O2/c1-11(23)14-9-22(17-5-3-2-4-13(14)17)10-18(24)21-16-7-6-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,24) |
InChI Key |
VVPSBCWFYZAQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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